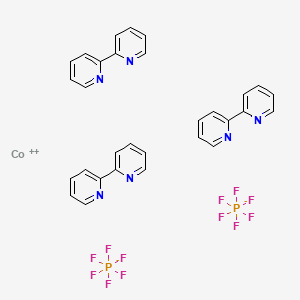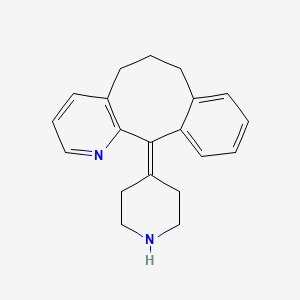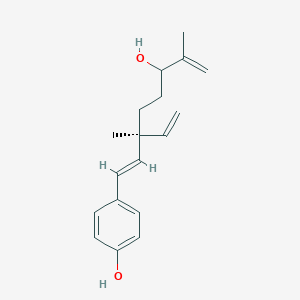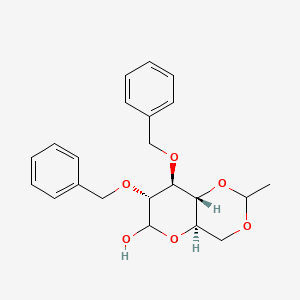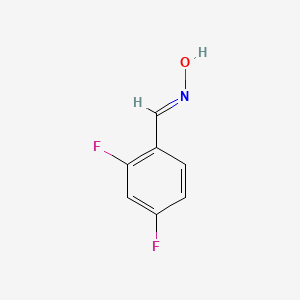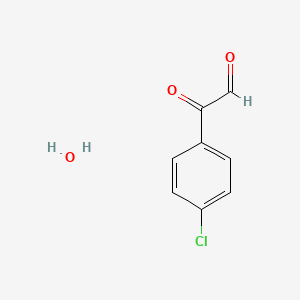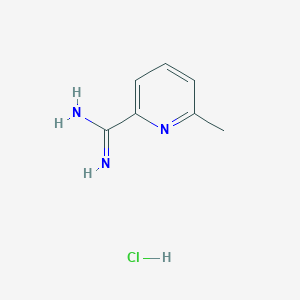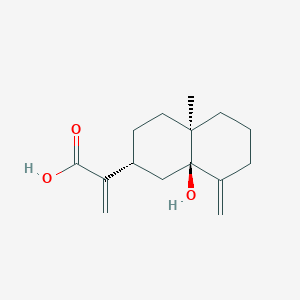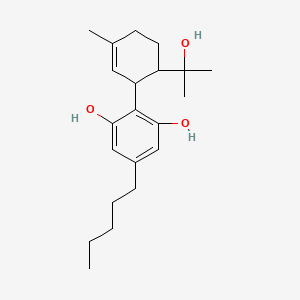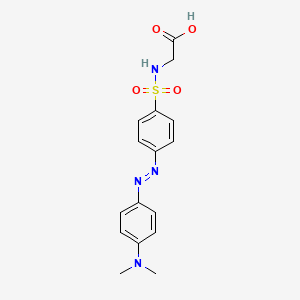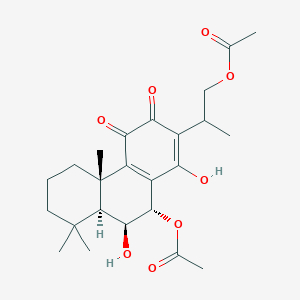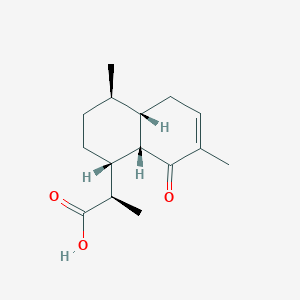
Arteannuin N
Vue d'ensemble
Description
Arteannuin N is a sesquiterpene lactone derived from the plant Artemisia annua, commonly known as sweet wormwood. This compound is part of the artemisinin family, which is renowned for its potent antimalarial properties. This compound, like its counterparts, exhibits a unique chemical structure characterized by a peroxide bridge, which is crucial for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Arteannuin N typically involves the extraction of artemisinin from Artemisia annua, followed by chemical modifications. The process begins with the isolation of artemisinin, which is then subjected to various chemical reactions to produce this compound. These reactions often include oxidation, reduction, and cyclization steps under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Artemisia annua, followed by extraction and purification processes. Advanced techniques such as supercritical CO2 extraction and green solvent extraction are employed to enhance yield and purity. The extracted artemisinin is then chemically modified to produce this compound, ensuring consistency and scalability in production.
Analyse Des Réactions Chimiques
Types of Reactions: Arteannuin N undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or oxygen.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under controlled temperature and pressure.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under specific pH and temperature conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit different biological activities and properties.
Applications De Recherche Scientifique
Arteannuin N has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and its effects on different cell lines.
Medicine: Explored for its potential in treating diseases beyond malaria, such as cancer, autoimmune diseases, and viral infections.
Industry: Utilized in the development of pharmaceuticals and as a model compound for studying sesquiterpene lactones.
Mécanisme D'action
The mechanism of action of Arteannuin N involves the generation of reactive oxygen species (ROS) through the cleavage of its peroxide bridge. This leads to oxidative stress in target cells, causing damage to cellular components such as DNA, proteins, and lipids. The compound targets various molecular pathways, including the inhibition of key enzymes and the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Artemisinin: The parent compound with potent antimalarial activity.
Artesunate: A water-soluble derivative used in severe malaria treatment.
Artemether: A lipid-soluble derivative with rapid action against malaria.
Arteannuin B: Another sesquiterpene lactone with antitumor properties.
Arteannuin N stands out due to its unique chemical structure and diverse biological activities, making it a valuable compound for scientific research and therapeutic applications.
Propriétés
IUPAC Name |
(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-8-oxo-2,3,4,4a,5,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-7-12(10(3)15(17)18)13-11(8)6-5-9(2)14(13)16/h5,8,10-13H,4,6-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDIAJDXEYNLGO-WSLQDRLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CC=C(C2=O)C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC=C(C2=O)C)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



